1-Ethoxynaphthalene
CAS No.: 5328-01-8
Cat. No.: VC3694847
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5328-01-8 |
---|---|
Molecular Formula | C12H12O |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 1-ethoxynaphthalene |
Standard InChI | InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |
Standard InChI Key | APWZAIZNWQFZBK-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCOC1=CC=CC2=CC=CC=C21 |
Boiling Point | 280.5 °C |
Melting Point | 5.5 °C |
Introduction
Chemical Identity and Structure
1-Ethoxynaphthalene is an aromatic ether with the molecular formula C₁₂H₁₂O and a molecular weight of 172.23 g/mol. It consists of a naphthalene ring system with an ethoxy (-OCH₂CH₃) group attached at the 1-position. The compound is also known by several synonyms including α-ethoxynaphthalene, ethyl α-naphthyl ether, ethyl 1-naphthyl ether, and 1-ethoxy-naphthalene .
The structural characteristics of 1-ethoxynaphthalene can be represented by the following identifiers:
Identifier Type | Value |
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CAS Registry Number | 5328-01-8 |
EINECS Number | 226-213-0 |
InChI | InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |
InChI Key | APWZAIZNWQFZBK-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC2=CC=CC=C21 |
The compound's structure features the planar naphthalene ring system with the ethoxy substituent positioned at the α-position (C-1), creating an ether linkage between the naphthalene and the ethyl group. This structural arrangement contributes to the compound's aromatic character while the ethoxy group introduces additional reactivity patterns .
Physical and Chemical Properties
1-Ethoxynaphthalene exists as a liquid at room temperature with a color ranging from colorless to brown depending on purity and age. The compound possesses distinctive physical and chemical properties that make it useful in various applications.
Physical Properties
The physical characteristics of 1-ethoxynaphthalene are summarized in the following table:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Appearance | Colorless to brown clear liquid |
Molecular Weight | 172.23 g/mol |
Melting Point | 5.5°C |
Boiling Point | 280.5°C |
Flash Point | >112°C |
Specific Gravity (20/20) | 1.0570 to 1.0670 |
Refractive Index | 1.591-1.60 |
Topological Polar Surface Area | 9.2 Ų |
The compound's relatively high boiling point and flash point are consistent with its aromatic structure and molecular weight. The specific gravity slightly higher than water indicates its density is greater, which is expected for aromatic compounds. The refractive index of approximately 1.6 is also typical for aromatic compounds with similar structures .
Chemical Properties
The chemical behavior of 1-ethoxynaphthalene is largely influenced by its naphthalene core and the ethoxy substituent:
Property | Value/Description |
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XLogP3 | 3.90-4.0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 2 |
Heavy Atom Count | 13 |
Complexity | 155 |
The compound exhibits moderate lipophilicity as indicated by its XLogP3 value between 3.90 and 4.0, which suggests good solubility in organic solvents but limited water solubility. The presence of an oxygen atom allows the molecule to act as a hydrogen bond acceptor, though it has no hydrogen bond donor capability. The ethoxy group introduces two rotatable bonds, providing some conformational flexibility to the molecule .
From a chemical reactivity perspective, 1-ethoxynaphthalene can participate in various reactions typical of aromatic ethers. The ether linkage can undergo cleavage under strong acidic conditions, while the naphthalene ring system can participate in electrophilic aromatic substitution reactions, albeit with directing effects from the ethoxy group .
Synthesis and Manufacturing Methods
The industrial and laboratory synthesis of 1-ethoxynaphthalene primarily involves the etherification of 1-naphthol with ethanol under acidic conditions.
Standard Synthetic Route
The most common method for preparing 1-ethoxynaphthalene involves the reaction of 1-naphthol with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The detailed procedure involves the following steps:
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A mixture of 1-naphthol, absolute ethanol, and concentrated sulfuric acid is prepared
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The reaction mixture is heated under reflux conditions for more than 10 hours
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After the reaction is complete, excess ethanol is recovered by distillation
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The reaction mixture is then washed with water and an alkaline solution to separate the organic layer
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The aqueous layer is extracted with diethyl ether, and the extract is combined with the organic layer
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The combined organic phase is dried over anhydrous calcium chloride
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The diethyl ether is removed by evaporation
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The crude product is purified by vacuum distillation to yield 1-ethoxynaphthalene
This reaction follows the standard Williamson ether synthesis mechanism, where the strong acid protonates the hydroxyl group of 1-naphthol, making it a better leaving group. The ethanol acts as a nucleophile, attacking the electrophilic carbon to form the ether linkage.
Alternative Synthetic Approaches
While the acid-catalyzed etherification is the most common approach, alternative methods for synthesizing 1-ethoxynaphthalene include:
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Nucleophilic aromatic substitution of 1-halonaphthalenes with sodium ethoxide
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Copper or palladium-catalyzed coupling reactions between 1-halonaphthalenes and ethanol
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Mitsunobu reaction using 1-naphthol, ethanol, triphenylphosphine, and a dialkyl azodicarboxylate
These alternative methods may offer advantages in terms of milder reaction conditions or higher selectivity depending on the specific requirements of the synthesis .
Chemical Reactions and Behavior
1-Ethoxynaphthalene exhibits a rich chemistry, particularly in oxidative coupling reactions and electrophilic substitution processes.
Oxidative Coupling Reactions
One of the most significant reactions of 1-ethoxynaphthalene is its participation in oxidative coupling reactions, particularly the Scholl reaction. Under appropriate conditions, 1-ethoxynaphthalene can undergo oxidative coupling to form binaphthyl derivatives. Research has demonstrated that when treated with benzil and aluminum chloride in anisole solution, 1-ethoxynaphthalene undergoes oxidation to produce 4,4′-diethoxy-1,1′-binaphthyl .
The mechanism of this oxidative coupling can proceed through two complementary pathways:
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A conventional ionic intermediate pathway
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A radical cation intermediate pathway
The preference for either pathway depends on the substitution pattern of the aromatic ether. Studies suggest that mono- and meta-disubstituted aryl ethers, such as 1-ethoxynaphthalene, are more likely to react via the radical cation pathway rather than the ionic process .
Electrophilic Aromatic Substitution
Like other aromatic ethers, 1-ethoxynaphthalene can undergo electrophilic aromatic substitution reactions. The ethoxy group acts as an ortho/para-directing group due to its electron-donating properties, increasing electron density at these positions and making them more susceptible to electrophilic attack. The substitution typically occurs at the 2, 4, and 8 positions of the naphthalene ring system, with the exact distribution of products depending on the specific reaction conditions and the nature of the electrophile .
Analytical Characterization
The identification and characterization of 1-ethoxynaphthalene can be accomplished through various analytical techniques.
Spectroscopic Analysis
The compound can be characterized using several spectroscopic methods:
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Mass Spectrometry: High-resolution mass spectrometry reveals an exact mass of 172.088815002 for 1-ethoxynaphthalene. Mass spectral data is available in databases like mzCloud, where the compound has been analyzed using instruments such as Q Exactive Orbitrap with APCI ionization methods .
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Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy shows characteristic signals for the aromatic protons of the naphthalene ring system (typically in the range of 7.0-8.5 ppm) and the ethoxy group (a quartet at approximately 4.0-4.2 ppm for the -OCH2- protons and a triplet at 1.4-1.6 ppm for the -CH3 protons).
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Infrared Spectroscopy: IR spectroscopy reveals characteristic absorption bands for the C-O stretching vibration of the ether linkage (typically around 1200-1250 cm-1) and the aromatic C=C stretching vibrations (around 1400-1600 cm-1).
Chromatographic Analysis
Gas chromatography (GC) is commonly used for purity determination of 1-ethoxynaphthalene, with commercial products typically specified to have a minimum purity of 95.0% as determined by GC analysis . The retention time and peak characteristics in GC analyses provide valuable information for identifying and quantifying the compound.
Applications and Uses
1-Ethoxynaphthalene finds applications in several areas of chemistry and chemical manufacturing.
As a Chemical Intermediate
The compound serves as an important intermediate in organic synthesis, particularly for the preparation of:
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Binaphthyl derivatives through oxidative coupling reactions
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Naphtho-furan derivatives through cyclodehydration reactions
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Other complex polycyclic aromatic compounds
These derived compounds can have applications in materials science, particularly in the development of organic electronic materials and liquid crystals .
In Fragrance Chemistry
1-Ethoxynaphthalene is utilized in perfume preparations due to its aromatic character and stability. The compound contributes to the base notes in certain fragrance formulations, providing depth and longevity to the scent profile .
Research Applications
In research settings, 1-ethoxynaphthalene serves as a model compound for studying:
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Mechanisms of electrophilic aromatic substitution reactions
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Oxidative coupling processes, particularly the Scholl reaction
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Electron transfer processes in organic reactions
The compound's well-defined structure and reactivity make it valuable for elucidating fundamental aspects of organic reaction mechanisms .
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